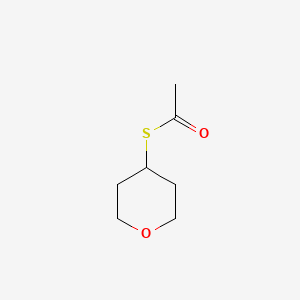![molecular formula C21H18N2 B8573480 Benzonitrile, 4-[bis(phenylmethyl)amino]- CAS No. 52805-39-7](/img/structure/B8573480.png)
Benzonitrile, 4-[bis(phenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[bis(phenylmethyl)amino]- is an organic compound characterized by the presence of a benzonitrile group substituted with a dibenzylamino group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[bis(phenylmethyl)amino]- typically involves the reaction of 4-chlorobenzonitrile with dibenzylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for Benzonitrile, 4-[bis(phenylmethyl)amino]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile, 4-[bis(phenylmethyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: N-oxides of Benzonitrile, 4-[bis(phenylmethyl)amino]-.
Reduction: 4-(Dibenzylamino)benzylamine.
Substitution: Nitro or halogen-substituted derivatives of Benzonitrile, 4-[bis(phenylmethyl)amino]-.
Applications De Recherche Scientifique
Benzonitrile, 4-[bis(phenylmethyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[bis(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(Dimethylamino)benzonitrile: Known for its dual fluorescence properties and used in photophysical studies.
4-(Amino)benzonitrile: Utilized in the synthesis of various organic compounds and as an intermediate in pharmaceuticals.
Dibenzylamino-1-methylcyclohexanol:
Uniqueness: Benzonitrile, 4-[bis(phenylmethyl)amino]- stands out due to its unique combination of a benzonitrile group with a dibenzylamino substituent, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
52805-39-7 |
|---|---|
Formule moléculaire |
C21H18N2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-(dibenzylamino)benzonitrile |
InChI |
InChI=1S/C21H18N2/c22-15-18-11-13-21(14-12-18)23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-14H,16-17H2 |
Clé InChI |
AXSLXAFEHHZKRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Nitro-5-[(thiophen-3-yl)sulfanyl]aniline](/img/structure/B8573422.png)
![Methyl 4-[(N-Methylmethanesulfonamido)methyl]benzoate](/img/structure/B8573398.png)




![4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8573505.png)
![7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one](/img/structure/B8573506.png)
![4-N-[3-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8573432.png)


![6-cyclohexyl-4,7-dihydro-2-phenyl-5H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B8573457.png)


